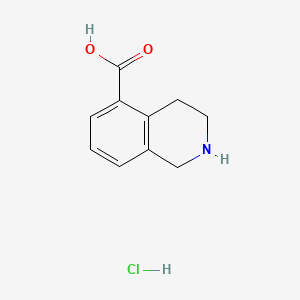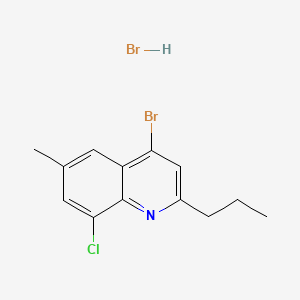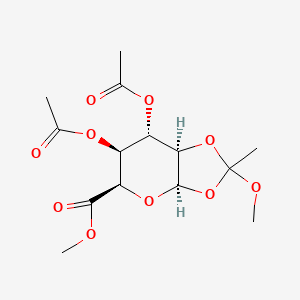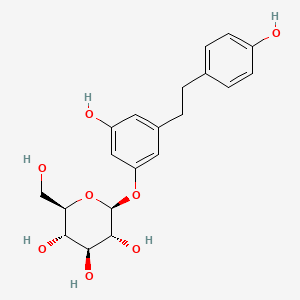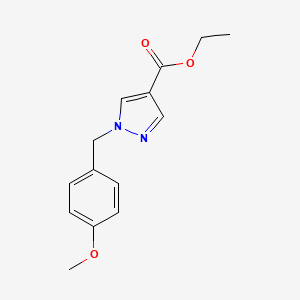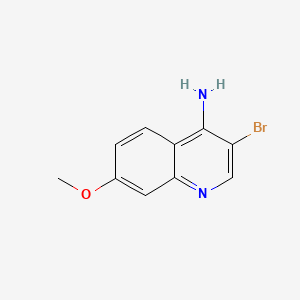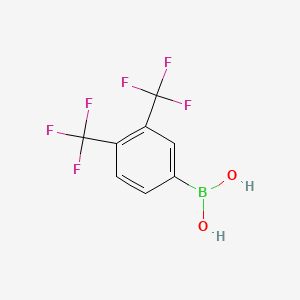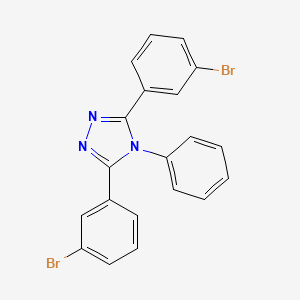
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), also known as PTHrP, is a protein that plays a crucial role in the regulation of calcium homeostasis and bone metabolism. It is a member of the parathyroid hormone family and is produced by various tissues, including the bone, mammary gland, and placenta. PTHrP has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures.
Wirkmechanismus
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) acts on specific receptors located on the surface of target cells to exert its biological effects. The binding of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) to its receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules. This, in turn, leads to the regulation of various cellular processes, including calcium homeostasis, bone metabolism, and cell growth and differentiation.
Biochemische Und Physiologische Effekte
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has a wide range of biochemical and physiological effects. It regulates calcium homeostasis by stimulating the release of calcium from bone and increasing the reabsorption of calcium by the kidney. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) also promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to have anabolic effects on cartilage and muscle.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its ability to regulate calcium homeostasis and bone metabolism, making it a useful tool for studying these processes. Additionally, (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied, and there are many commercially available reagents and assays for detecting and measuring (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) levels. However, the limitations of using (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in lab experiments include its complex mechanism of action and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat). One area of research is the development of novel therapies for osteoporosis and other bone-related disorders. Another area of research is the role of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) in cancer, with a focus on identifying the specific types of cancer that are most responsive to (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)-targeted therapies. Additionally, there is a need for further research on the cellular and molecular mechanisms underlying the effects of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat), which could lead to the development of more targeted and effective therapies.
Synthesemethoden
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) is synthesized as a precursor protein that undergoes post-translational modifications to produce the active peptide. The synthesis of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) involves the cleavage of the precursor protein at specific sites by proteolytic enzymes. The resulting peptide is then modified by the addition of amino acids and other chemical groups to produce the active form of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat).
Wissenschaftliche Forschungsanwendungen
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and bone fractures. (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) has been shown to stimulate bone formation and prevent bone loss in animal models of osteoporosis. It has also been shown to promote the growth of cancer cells in some types of cancer, while inhibiting the growth of cancer cells in other types of cancer.
Eigenschaften
CAS-Nummer |
181057-31-8 |
|---|---|
Produktname |
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) |
Molekularformel |
C196H308N58O53 |
Molekulargewicht |
4324.973 |
InChI |
InChI=1S/C196H308N58O53/c1-25-101(17)154(188(301)221-106(22)160(273)225-127(57-62-149(264)265)170(283)251-157(104(20)28-4)191(304)245-139(80-115-87-211-94-220-115)184(297)254-158(108(24)257)192(305)222-107(23)161(274)224-126(56-61-148(262)263)169(282)246-142(193(306)307)75-110-50-52-116(258)53-51-110)252-183(296)133(73-99(13)14)237-178(291)136(77-112-84-208-91-217-112)242-179(292)137(78-113-85-209-92-218-113)240-175(288)132(72-98(11)12)235-177(290)135(76-111-83-215-118-44-33-32-43-117(111)118)239-176(289)134(74-109-41-30-29-31-42-109)238-166(279)123(49-40-68-214-196(206)207)228-164(277)121(47-38-66-212-194(202)203)227-165(278)122(48-39-67-213-195(204)205)229-172(285)129(69-95(5)6)236-182(295)141(82-152(270)271)243-168(281)125(55-60-146(201)260)232-190(303)156(103(19)27-3)253-186(299)144(90-256)247-163(276)120(46-35-37-65-198)223-147(261)88-216-162(275)119(45-34-36-64-197)226-181(294)140(81-151(268)269)244-180(293)138(79-114-86-210-93-219-114)241-174(287)131(71-97(9)10)234-173(286)130(70-96(7)8)233-167(280)124(54-59-145(200)259)231-189(302)155(102(18)26-2)250-171(284)128(58-63-150(266)267)230-185(298)143(89-255)248-187(300)153(100(15)16)249-159(272)105(21)199/h29-33,41-44,50-53,83-87,91-108,119-144,153-158,215,255-258H,25-28,34-40,45-49,54-82,88-90,197-199H2,1-24H3,(H2,200,259)(H2,201,260)(H,208,217)(H,209,218)(H,210,219)(H,211,220)(H,216,275)(H,221,301)(H,222,305)(H,223,261)(H,224,274)(H,225,273)(H,226,294)(H,227,278)(H,228,277)(H,229,285)(H,230,298)(H,231,302)(H,232,303)(H,233,280)(H,234,286)(H,235,290)(H,236,295)(H,237,291)(H,238,279)(H,239,289)(H,240,288)(H,241,287)(H,242,292)(H,243,281)(H,244,293)(H,245,304)(H,246,282)(H,247,276)(H,248,300)(H,249,272)(H,250,284)(H,251,283)(H,252,296)(H,253,299)(H,254,297)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,306,307)(H4,202,203,212)(H4,204,205,213)(H4,206,207,214)/t101-,102-,103-,104-,105-,106-,107-,108+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,153-,154-,155-,156-,157-,158-/m0/s1 |
InChI-Schlüssel |
ZSEMZPLGEDCQOW-VKEIHYJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



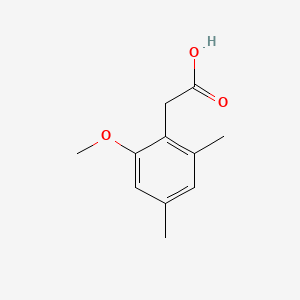
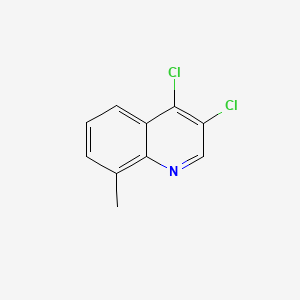
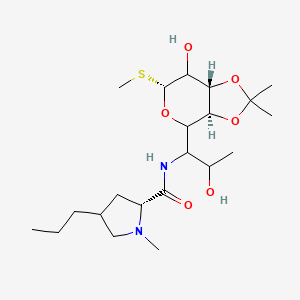
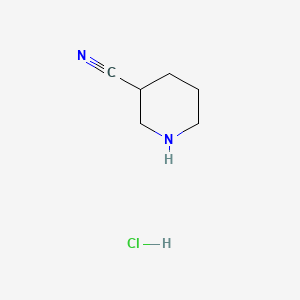
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
